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1-(Pyrimidin-2-yl)urea -

1-(Pyrimidin-2-yl)urea

Catalog Number: EVT-3773198
CAS Number:
Molecular Formula: C5H6N4O
Molecular Weight: 138.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Aminophenyl)acetamide (APA)

Compound Description: N-(2-Aminophenyl)acetamide (APA) is a bidentate directing group used in palladium-catalyzed ortho-arylation reactions. [] APA facilitates the selective monoarylation of ortho-C-H bonds in various benzamides with aryl or heteroaryl iodides. [] This reaction tolerates a wide range of functional groups and has been used to synthesize biaryl amide derivatives. [] Notably, APA enables the synthesis of bioactive natural products like urolithin B, urolithin M6, and urolithin M7, which are human microflora metabolites of dietary ellagic acid derivatives. []

Overview

1-(Pyrimidin-2-yl)urea is a chemical compound characterized by the presence of a pyrimidine ring attached to a urea functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for 1-(Pyrimidin-2-yl)urea is C6H7N3OC_6H_7N_3O, indicating it contains six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom.

Source

1-(Pyrimidin-2-yl)urea can be synthesized from various precursors, primarily through reactions involving pyrimidine derivatives and isocyanates. The synthesis of this compound has been explored in various studies focused on developing new pharmaceutical agents and understanding their mechanisms of action.

Classification

This compound falls under the category of urea derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor properties. Urea derivatives often serve as important scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(Pyrimidin-2-yl)urea typically involves the reaction of pyrimidine derivatives with isocyanates. One common method includes:

  1. Starting Materials: Pyrimidine-2-amine and an appropriate isocyanate (e.g., phenyl isocyanate).
  2. Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or ethyl acetate under reflux conditions.
  3. Purification: The product can be purified using silica gel column chromatography.

Technical Details

For example, one synthesis route involves mixing pyrimidine-2-amine with phenyl isocyanate in toluene at room temperature for several hours, followed by purification through column chromatography to yield 1-(Pyrimidin-2-yl)urea as a white solid .

Molecular Structure Analysis

Structure

The molecular structure of 1-(Pyrimidin-2-yl)urea features a pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3) directly connected to a urea group (NH2CONH2-NH_2CONH_2).

Data

Key structural data include:

  • Molecular Weight: Approximately 137.14 g/mol
  • Melting Point: Typically between 280–290 °C, depending on purity .
Chemical Reactions Analysis

Reactions

1-(Pyrimidin-2-yl)urea can participate in various chemical reactions, including:

  • Formation of Schiff Bases: Reacting with aldehydes or ketones.
  • Hydrolysis: Under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Technical Details

In one study, the reaction of 1-(Pyrimidin-2-yl)urea with different aldehydes resulted in the formation of various substituted urea derivatives, showcasing its versatility as a synthetic building block .

Mechanism of Action

The mechanism of action for compounds like 1-(Pyrimidin-2-yl)urea often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  1. Enzyme Inhibition: It may inhibit urease enzymes, which are implicated in various pathological conditions.
  2. Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell wall synthesis.

Data

In vitro studies have reported that certain urea derivatives exhibit significant inhibitory activity against urease, with IC50 values indicating potency comparable to established inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH.
  2. Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atoms in the urea group.

Relevant data indicate that the compound's solubility and stability make it suitable for various applications in drug formulation .

Applications

1-(Pyrimidin-2-yl)urea has several scientific uses:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases due to its bioactive properties.
  • Research Tool: Used in studies investigating enzyme inhibition and antimicrobial activity.

Recent studies have highlighted its potential in developing antitumor agents and other therapeutic compounds, emphasizing its versatility in medicinal chemistry .

Molecular Design and Rationale for 1-(Pyrimidin-2-yl)urea as a Privileged Pharmacophore

Role of Pyrimidine-Urea Hybrid Scaffolds in Medicinal Chemistry

The pyrimidine-urea hybrid scaffold, exemplified by 1-(pyrimidin-2-yl)urea, represents a structurally versatile pharmacophore in modern drug discovery. Pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, serves as a bioisostere for purine bases, enabling mimicry of ATP in kinase binding pockets [1] [6]. Urea moieties (–NH–C(=O)–NH–) provide a planar, hydrogen-bond-donor/acceptor framework critical for forming bidentate interactions with amino acid residues in enzymatic active sites [4] [9]. This hybrid architecture allows:

  • Dual-targeting capability: The pyrimidine ring engages in π-π stacking with hydrophobic kinase residues, while the urea linker forms hydrogen bonds with hinge-region residues (e.g., Glu885 and Asp1046 in VEGFR2) [4] [9].
  • Drug-likeness optimization: Pyrimidine-urea hybrids typically comply with Lipinski’s rule of five, exhibiting molecular weights <500 Da and calculated logP values <5, enhancing oral bioavailability [1] [6].
  • Synthetic tractability: Modular synthesis enables rapid derivatization at the pyrimidine C4/C6 positions or urea N-termini, facilitating structure-activity relationship (SAR) studies [6] [9].

Table 1: Biologically Active Pyrimidine-Urea Hybrids and Their Therapeutic Applications

CompoundStructural FeaturesBiological TargetActivity (IC₅₀/EC₅₀)Reference
SorafenibPyridyl-urea with trifluoromethyl phenylVEGFR2/PDGFR90 nM (VEGFR2) [4]
Compound 8a (Hybrid)Pyrimidin-2-yl-urea + 3-methoxyindazoleVEGFR20.06 μM (MCF7) [9]
Vacor derivativePyridinylmethylureaNAMPT/NMNAT2NAD depletion [4]
Linifanib analogUreido indazole with pyrimidine coreVEGFR/PDGFRPhase II clinical trials [4]

Structural Motifs Influencing Target Selectivity in Kinase Inhibition

Kinase inhibition selectivity by 1-(pyrimidin-2-yl)urea derivatives is governed by strategic substitutions that exploit topological differences in ATP-binding sites:

  • Hinge-binding region optimization: The pyrimidine N1 atom accepts hydrogen bonds from kinase hinge residues (e.g., Cys919 in CDK2), while urea carbonyl oxygen donates hydrogen bonds to backbone NH groups. Thiourea substitution (C=S) reduces polarity, weakening hinge affinity but enhancing hydrophobic pocket penetration [1] [6].
  • Hydrophobic pocket occupancy: Substituents at pyrimidine C4/C6 (e.g., aryl, cycloalkyl) project into allosteric hydrophobic pockets. For instance, 4-trifluoromethylphenyl groups confer selectivity for BRAF kinase by occupying a deep lipophilic cleft absent in non-target kinases [4] [9].
  • Gatekeeper residue engineering: Bulky C5 substituents (e.g., isopropyl, cyclopentyl) bypass gatekeeper residues (e.g., Thr315 in Abl) in resistant kinases. Molecular dynamics simulations confirm that C5-cyclopropyl derivatives induce conformational changes in CDK2’s activation loop, stabilizing the DFG-out conformation [1] [8].

Table 2: Impact of Structural Modifications on Kinase Selectivity

Structural MotifKinase TargetSelectivity MechanismConsequence
Pyrimidine N1-HBDCDK2/4/6Hydrogen bonding to Leu83 (CDK2)Arrests cell cycle at G1 phase
Urea linker (vs. thiourea)VEGFR2Stronger H-bonds to Glu885/Asp1046Enhanced anti-angiogenic activity
C4-Aryl substitutionBRAF V600EOccupies hydrophobic pocket near P-loopOvercomes vemurafenib resistance
C6-Alkyl chainSIK1/2/3Exploits back pocket near gatekeeper residueAvoids PAK inhibition (cardiotoxicity)

Comparative Analysis of Urea vs. Thiourea Derivatives in Bioactivity Optimization

The oxygen/sulfur exchange in urea/thiourea significantly alters electronic, steric, and pharmacokinetic properties:

  • Hydrogen-bonding capacity: Urea derivatives (C=O) exhibit stronger hydrogen-bond-donating ability (ΔpKa ≈ 1.5–2.0) than thioureas (C=S), leading to 3–10-fold higher potency in kinase assays. For instance, diaryl ureas (e.g., sorafenib) show CDK2 IC₅₀ values of 25–115 nM, whereas thiourea analogs require 5–10 μM for equivalent inhibition due to reduced electrostatic complementarity [1] [4] [10].
  • Metabolic stability: Thioureas undergo rapid oxidative desulfurization by cytochrome P450 enzymes, generating reactive metabolites that cause hepatotoxicity. Ureas demonstrate superior metabolic stability, with microsomal half-lives >60 min vs. <15 min for thioureas [4] [10].
  • Conformational flexibility: Thiourea’s longer C–S bond (1.71 Å vs. C=O’s 1.23 Å) permits greater torsional freedom, enabling adaptation to sterically constrained targets (e.g., tubulin colchicine site). This explains why thiocarlide (thiourea anti-TB drug) maintains activity against multidrug-resistant strains [4] [10].
  • Metal coordination: Thioureas act as bidentate ligands for transition metals (e.g., Cu²⁺, Pt²⁺), enabling DNA intercalation in anticancer metal complexes. Copper-thiourea complexes exhibit DNA cleavage activity via ROS generation, a mechanism absent in urea analogs [10].

Table 3: Comparative Properties of Urea and Thiourea Derivatives

PropertyUrea DerivativesThiourea DerivativesBiological Consequence
Hydrogen bonding strengthStrong (ΔG = −3 to −5 kcal/mol)Moderate (ΔG = −1.5 to −3 kcal/mol)Higher kinase affinity for ureas
Solubility (logS)−2.5 to −4.0−3.0 to −5.5Reduced oral bioavailability of thioureas
Metabolic stabilityt₁/₂ > 60 min (microsomes)t₁/₂ < 15 min (microsomes)Thioureas require structural masking
Metal coordinationWeak (monodentate)Strong (bidentate N,S-ligand)Thioureas enable anticancer metallodrugs
pKa8.5–10.010.5–13.0Thioureas exhibit enhanced acidity

The strategic selection between urea and thiourea hinges on target-specific requirements: Ureas dominate kinase inhibitor design (e.g., sorafenib, regorafenib) for optimal hinge-binding, while thioureas excel in metal-coordinating scaffolds or targets requiring conformational adaptability [4] [6] [10].

Article compounds mentioned: 1-(Pyrimidin-2-yl)urea, Sorafenib, Regorafenib, Linifanib, Tandutinib, Vacor, Thioacetazone, Thiocarlide, MRIA9, MR22, GLPG3312, Compound 8a

Properties

Product Name

1-(Pyrimidin-2-yl)urea

IUPAC Name

pyrimidin-2-ylurea

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

InChI

InChI=1S/C5H6N4O/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)

InChI Key

DNENQQPLJPZMGZ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)NC(=O)N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)N

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